N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide
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Overview
Description
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide is a chemical compound known for its unique structure and properties This compound belongs to the class of carboxamides and is characterized by the presence of a chlorophenyl group, a sulfanyl group, and difluorobenzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide involves a multi-step organic synthesis process. The initial step typically involves the preparation of an intermediate compound, which is then further transformed to yield the final product. The synthesis process requires expertise in synthetic organic chemistry and involves various reaction conditions such as temperature control, use of specific solvents, and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and chromatography to isolate and purify the final product. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to ensure the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound has been identified as a potent inhibitor of certain enzymes or receptors, which play crucial roles in various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide include:
- N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
- 4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
- N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both chlorophenyl and difluorobenzenecarboxamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NOS/c21-14-6-10-16(11-7-14)26-12-13-4-8-15(9-5-13)24-20(25)19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFYNLASLCWXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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